

Evolutionary origins of Karrikin signaling in plants.

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An In-depth Technical Guide on the Evolutionary Origins of Karrikin Signaling in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karrikins are a class of butenolide compounds found in smoke from burning plant material that act as potent germination stimulants for the seeds of many plant species. The signaling pathway that perceives karrikins is closely related to the endogenous strigolactone signaling pathway, which regulates various aspects of plant development. This technical guide delves into the evolutionary origins of the Karrikin signaling pathway, tracing its components across the plant kingdom and providing insights into its functional divergence from the strigolactone pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction

The discovery of karrikins and their role in post-fire germination has unveiled a fascinating signaling pathway in plants. This pathway is initiated by the perception of karrikins by the α/β -hydrolase KAI2 (KARRIKIN INSENSITIVE 2). This perception event triggers a signaling cascade that ultimately leads to changes in gene expression and physiological responses, most notably seed germination. The striking similarity of KAI2 to the strigolactone receptor, D14, and other shared signaling components points towards a common evolutionary origin.



Understanding the evolutionary trajectory of this pathway is crucial for comprehending its functional diversification and potential applications in agriculture and drug development.

The Core Karrikin Signaling Pathway

The canonical Karrikin signaling pathway involves a series of protein interactions that transduce the karrikin signal.

- Perception: The process begins with the binding of a karrikin molecule to the receptor protein KAI2.
- Complex Formation: Upon karrikin binding, KAI2 interacts with the F-box protein MAX2 (MORE AXILLARY GROWTH 2).
- Ubiquitination: The KAI2-MAX2 complex, as part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, targets a transcriptional repressor protein, SMAX1 (SUPPRESSOR OF MAX2 1), for ubiquitination.
- Proteasomal Degradation: Ubiquitinated SMAX1 is subsequently degraded by the 26S proteasome.
- Transcriptional Regulation: The degradation of the SMAX1 repressor allows for the expression of downstream genes, such as KAI2-UP F-BOX 1 (KUF1), which are involved in promoting germination and other developmental processes.



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Caption: The core Karrikin signaling pathway from perception to response.

Evolutionary Origins and Diversification

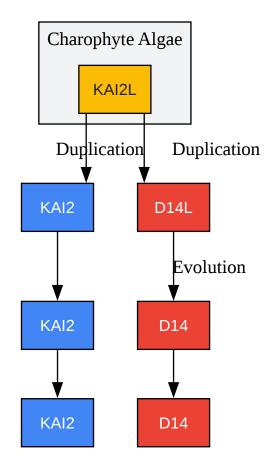
The Karrikin signaling pathway is believed to have evolved from a duplication of the strigolactone signaling pathway. The key components, KAI2 and D14, are paralogs that arose from a gene duplication event that occurred early in the evolution of land plants.

Evolution of Key Signaling Components

The evolutionary history of the core components of the karrikin and strigolactone pathways can be traced across different plant lineages.

- Charophyte Algae: These green algae, the closest relatives of land plants, possess a single
 ancestral gene, termed KAI2-LIKE (KAI2L). The protein encoded by this gene is thought to
 be involved in a signaling pathway that responds to an unknown endogenous ligand.
- Bryophytes (Mosses, Liverworts, Hornworts): In these early diverging land plants, the KAI2L gene has undergone duplication, giving rise to distinct KAI2 and D14-LIKE (D14L) clades.
 However, a true D14 ortholog is absent.
- Lycophytes and Ferns: These vascular plants possess both KAI2 and D14 orthologs, indicating that the duplication and functional divergence of these genes were established before the evolution of seed plants.
- Seed Plants (Gymnosperms and Angiosperms): All seed plants have distinct KAI2 and D14 genes, with well-defined roles in karrikin and strigolactone signaling, respectively.





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Caption: Evolutionary trajectory of KAI2 and D14 genes in plants.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinities and enzymatic activities of KAI2 and D14 proteins from various plant species.

Table 1: Binding Affinities (Kd) of KAI2 and D14 for their Respective Ligands



Species	Protein	Ligand	Kd (μM)	Reference
Arabidopsis thaliana	AtKAI2	KAR ₁	0.1 - 0.5	
Arabidopsis thaliana	AtD14	GR24	0.2 - 1.0	_
Striga hermonthica	ShKAI2	KAR ₁	0.05 - 0.2	_
Striga hermonthica	ShD14	GR24	0.1 - 0.4	
Marchantia polymorpha	MpKAI2A	KAR ₁	1.0 - 5.0	_
Marchantia polymorpha	MpKAI2B	GR24	0.5 - 2.0	_

Table 2: Hydrolytic Activity of KAI2 and D14 with Fluorescent Probes

Species	Protein	Substrate	Hydrolysis Rate (µmol/min/mg)	Reference
Arabidopsis thaliana	AtKAI2	Yoshimulactone Green (YLG)	5.0 ± 0.5	
Arabidopsis thaliana	AtD14	YLG	15.0 ± 1.2	
Oryza sativa	OsKAI2	YLG	3.2 ± 0.3	-
Oryza sativa	OsD14	YLG	20.5 ± 2.1	_

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.



Seed Germination Assay

This protocol is used to assess the sensitivity of seeds to karrikins.

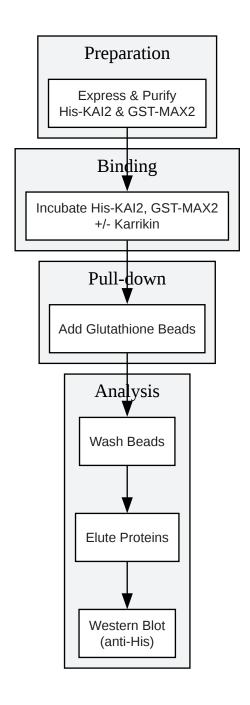
- Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach for 10 minutes, and then rinse five times with sterile distilled water.
- Plating: Plate seeds on 0.8% agar plates containing half-strength Murashige and Skoog (MS) medium. The plates should be supplemented with various concentrations of karrikin (e.g., 0, 0.1, 1, 10 μM).
- Stratification: Cold-treat the plates at 4°C for 3 days in the dark to break dormancy.
- Incubation: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
- Scoring: Score germination (radicle emergence) daily for 7 days.

In Vitro Protein-Protein Interaction Assay (Pull-down)

This assay is used to confirm the interaction between KAI2 and MAX2 in the presence of karrikin.

- Protein Expression and Purification: Express and purify recombinant His-tagged KAI2 and GST-tagged MAX2 from E. coli.
- Binding Reaction: Incubate 1 μg of His-KAI2 with 1 μg of GST-MAX2 in a binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40) in the presence or absence of 10 μM karrikin for 2 hours at 4°C.
- Pull-down: Add glutathione-sepharose beads to the reaction mixture and incubate for another 2 hours at 4°C to pull down the GST-MAX2 and any interacting proteins.
- Washing: Wash the beads three times with the binding buffer to remove non-specific binders.
- Elution and Detection: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the eluates by Western blotting using an anti-His antibody to detect the presence of His-KAI2.





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Caption: Workflow for an in vitro pull-down assay.

Conclusion and Future Directions

The evolution of the Karrikin signaling pathway from an ancestral KAI2L-based system represents a key innovation in plant evolution, allowing for specialized responses to environmental cues such as fire. The divergence of KAI2 and D14 has enabled plants to







distinguish between endogenous and exogenous signals, fine-tuning their developmental programs. Future research should focus on identifying the endogenous ligand for KAI2, elucidating the full spectrum of downstream targets of SMAX1, and exploring the functional diversity of KAI2 homologs in non-seed plants. These endeavors will not only deepen our understanding of plant evolution but may also pave the way for novel applications in agriculture, such as the development of more resilient crops and potent germination stimulants.

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